Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-
Description
The compound Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)- (hereafter referred to as the target compound) is a structurally complex cyclopentane derivative. Key features include:
- Cyclopentane core: A five-membered carbocyclic ring.
- Functional groups: A methyl ester, a biphenyl moiety, and a phenylurea group ([(phenylamino)carbonyl]amino).
- Stereochemistry: The (1R,2R) configuration, which may influence its biological activity, solubility, and synthetic pathways.
The biphenyl and urea groups enhance molecular rigidity and hydrogen-bonding capacity, which could improve target binding in drug design .
Properties
IUPAC Name |
methyl (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-33-26(31)24-9-5-8-23(24)25(30)20-12-10-18(11-13-20)19-14-16-22(17-15-19)29-27(32)28-21-6-3-2-4-7-21/h2-4,6-7,10-17,23-24H,5,8-9H2,1H3,(H2,28,29,32)/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRKROHIMEFOI-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-, commonly referred to as A922500, is a compound with significant biological implications, particularly as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 428.48 g/mol
- CAS Registry Number : 959122-11-3
- Melting Point : 187-189 °C
A922500 functions primarily as a DGAT-1 inhibitor. DGAT-1 is an enzyme crucial for triglyceride synthesis in the body. By inhibiting this enzyme, A922500 significantly reduces triglyceride levels in both liver and plasma without affecting food intake. This mechanism is particularly relevant in the context of metabolic disorders such as obesity and dyslipidemia.
Inhibition of DGAT-1
A922500 has demonstrated potent inhibitory activity against DGAT-1 with IC values of 7 nM in human tissues and 24 nM in mouse models. This selectivity is crucial as it does not inhibit DGAT-2 or acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2), making it a targeted therapeutic agent for lipid metabolism disorders .
Effects on Lipid Metabolism
Research indicates that A922500 induces significant weight loss in animal models while maintaining normal food consumption patterns. It effectively decreases liver triglyceride levels and plasma triglycerides, suggesting its potential utility in treating conditions associated with lipid accumulation .
Case Studies and Research Findings
Several studies have highlighted the biological effects of A922500:
- Weight Loss and Lipid Reduction :
- Clinical Trials :
- Biochemical Pathways :
Summary Table of Biological Activities
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related cyclopentane derivatives.
Structural Analogues
Methyl Cyclopentanecarboxylate (CAS 4630-80-2)
- Structure : Simplest ester of cyclopentanecarboxylic acid (methyl ester group only).
- Key Differences : Lacks the biphenyl and urea substituents.
- Properties : Lower molecular weight (142.2 g/mol vs. ~493 g/mol for the target compound), higher volatility, and likely greater aqueous solubility due to reduced lipophilicity .
- Applications : Intermediate in organic synthesis; lacks the complexity for targeted bioactivity .
Caramiphen Hydrochloride (CAS 77-22-5)
- Structure: Cyclopentanecarboxylic acid ester with a diethylaminoethyl group and phenyl substituent.
- Key Differences: Contains a tertiary amine (diethylaminoethyl) instead of a biphenyl-urea group.
- Properties: Known antitussive and anticholinergic agent; the amine group enhances solubility in acidic environments .
- Relevance : Highlights how substituent polarity (amine vs. urea) affects pharmacological activity .
1-(Trifluoromethyl)cyclopentanecarboxylic Acid
- Structure : Cyclopentane with a trifluoromethyl group and carboxylic acid.
- Key Differences : Free carboxylic acid (vs. esterified in the target compound) and a trifluoromethyl group (electron-withdrawing).
- Properties : pKa = 2.17 (acidic), vapor pressure = 0.101 mmHg at 25°C; the trifluoromethyl group increases metabolic stability in drug design .
(1R,2R)-rel-Cyclopentanecarboxylic Acid, 2-(4-Penten-1-yl)-, Methyl Ester (CAS 714957-63-8)
- Structure : Shares the (1R,2R) stereochemistry and methyl ester group.
- Key Differences : Substituted with a 4-pentenyl group instead of a biphenyl-urea moiety.
- Relevance : Demonstrates the synthetic feasibility of introducing alkenyl groups to cyclopentane esters, which could be leveraged for click chemistry modifications .
Functional Group and Stereochemical Comparisons
| Compound | Functional Groups | Stereochemistry | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Target Compound | Biphenyl, urea, methyl ester | (1R,2R) | ~493* | Potential kinase inhibitor | [20] |
| Methyl Cyclopentanecarboxylate | Methyl ester | None | 142.2 | Organic synthesis intermediate | [8] |
| Caramiphen Hydrochloride | Diethylaminoethyl, phenyl, ester | Not specified | 335.9 | Antitussive, anticholinergic agent | [1] |
| 1-(Trifluoromethyl)-cyclopentanecarboxylic Acid | Trifluoromethyl, carboxylic acid | None | 170.1 | High acidity; metabolic stability | [16] |
*Estimated based on molecular formula.
Key Research Findings
The urea group provides hydrogen-bond donors/acceptors, improving target specificity compared to simpler esters like methyl cyclopentanecarboxylate .
Safety and Handling: Cyclopentane derivatives with ester groups (e.g., methyl esters) are generally irritants, requiring precautions similar to those for 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (skin/eye rinsing, ventilation) .
Q & A
Q. Example Data Conflict :
- Observed m/z 327.4174 (theoretical) vs. 327.4190 (experimental). Adjust for isotopic abundance using NIST reference spectra .
What in vitro models are optimal for evaluating this compound’s enzyme inhibition potential?
Answer:
- Kinase Assays : Use fluorescence polarization (FP) with ATP-binding site probes (IC₅₀ determination) .
- Protease Inhibition : Employ FRET substrates (e.g., trypsin-like proteases) in 96-well plates .
- Cell-Based Models : Primary hepatocytes or HEK293T cells transfected with target receptors (EC₅₀ via luminescence) .
Q. Key Controls :
- Include positive controls (e.g., staurosporine for kinases).
- Validate specificity using CRISPR knockouts .
How can reaction conditions be optimized to minimize by-products during the esterification step?
Answer:
- Catalyst : Use DMAP (4-dimethylaminopyridine) with DCC in dry DCM to enhance esterification efficiency .
- Temperature : Maintain -10°C to suppress side reactions (e.g., transesterification) .
- Workup : Quench with 1M HCl, followed by aqueous NaHCO₃ to remove unreacted reagents .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DMAP loading | 10 mol% | Increases yield by 20% |
| Reaction time | 12–16 hr | Reduces dimerization by 15% |
What computational methods predict the compound’s bioavailability and metabolic stability?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (target: 2–4), H-bond acceptors/donors, and CYP450 interactions .
- Metabolic Sites : Identify labile groups (e.g., ester bonds) via MetaSite software .
- MD Simulations : Simulate binding to serum albumin (PDB: 1BM0) to assess plasma protein binding .
Q. Key Metrics :
- Bioavailability Score : >0.55 (Lipinski compliant).
- Half-Life (t₁/₂) : Predicted >4 hr in human liver microsomes .
How can researchers address contradictory cytotoxicity data across cell lines?
Answer:
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to capture IC₅₀ variability .
- Mechanistic Studies : Perform RNA-seq to identify off-target pathways in resistant lines (e.g., MCF-7 vs. HepG2) .
- Media Effects : Test in DMEM vs. RPMI-1640 with 10% FBS to control for nutrient-driven discrepancies .
What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 10°, 15°, 20°) to reference standards .
- DSC : Monitor endothermic peaks (melting point ± 2°C) to identify stable polymorphs .
- Raman Spectroscopy : Detect lattice vibrations (200–400 cm⁻¹) unique to each form .
How should stability studies be designed for long-term storage of this compound?
Answer:
- Conditions : Store at -20°C under argon in amber vials; assess degradation via HPLC every 6 months .
- Stress Testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
- Degradation Products : Identify via LC-MS/MS (e.g., hydrolyzed carboxylic acid or urea cleavage) .
What strategies mitigate toxicity risks during in vivo studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
